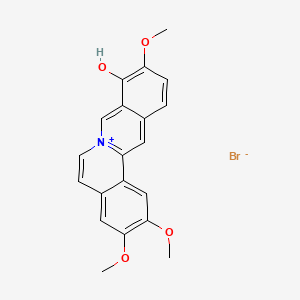
4-Formyl Antipyrine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl Antipyrine-d3 is a deuterated derivative of 4-Formyl Antipyrine, a compound belonging to the pyrazole family. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific studies, particularly in tracing and labeling experiments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl Antipyrine-d3 typically involves the deuteration of 4-Formyl Antipyrine. The process begins with the preparation of 4-Formyl Antipyrine, which can be synthesized through the formylation of antipyrine. The deuteration step involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in achieving the desired isotopic labeling .
化学反応の分析
Types of Reactions
4-Formyl Antipyrine-d3 undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and hydrazines are commonly employed.
Major Products Formed
Oxidation: 4-Carboxy Antipyrine-d3
Reduction: 4-Hydroxymethyl Antipyrine-d3
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Formyl Antipyrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Formyl Antipyrine-d3 is primarily related to its ability to act as a tracer molecule. The deuterium atoms provide a distinct signal in spectroscopic studies, allowing researchers to track the compound’s behavior in various chemical and biological systems. The formyl group can interact with different molecular targets, facilitating the study of reaction mechanisms and metabolic pathways .
類似化合物との比較
Similar Compounds
4-Formyl Antipyrine: The non-deuterated version of 4-Formyl Antipyrine-d3.
4-Amino Antipyrine: Another derivative of antipyrine with an amino group at the fourth position.
4-Acetyl Antipyrine: A derivative with an acetyl group at the fourth position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and labeling studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracking in spectroscopic and metabolic studies compared to its non-deuterated counterparts .
特性
CAS番号 |
1346603-54-0 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
219.258 |
IUPAC名 |
3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |
InChIキー |
QFYZFYDOEJZMDX-BMSJAHLVSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |
同義語 |
2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde; Antipyraldehyde-d3; 2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone; 1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde; 2-(Methyl-d3)-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



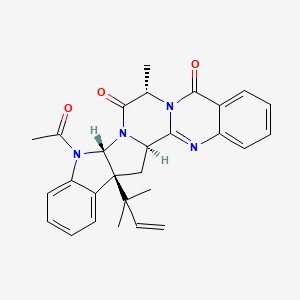
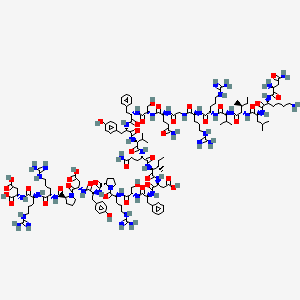
![9-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine](/img/structure/B585555.png)
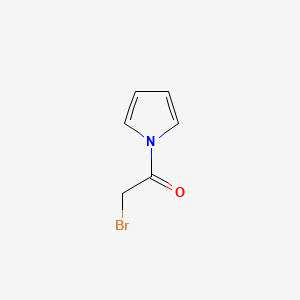

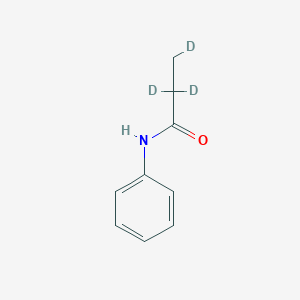


![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B585565.png)
